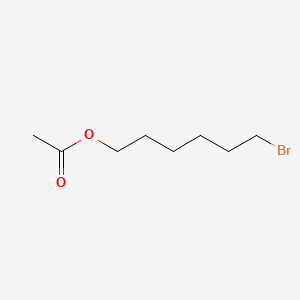

6-bromohexyl Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromohexyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSPZLCTPSXORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473154 | |

| Record name | 6-bromohexyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68797-94-4 | |

| Record name | 6-bromohexyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-bromohexyl acetate, a versatile bifunctional organic compound. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and materials science in their understanding and application of this compound.

Core Chemical and Physical Properties

This compound is a colorless liquid characterized by a six-carbon alkyl chain functionalized with a terminal bromine atom and an acetate ester group.[1] This dual functionality allows it to be a valuable intermediate in various organic syntheses.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Acetoxy-1-bromohexane | [2] |

| CAS Number | 68797-94-4 | [1][3][4] |

| Molecular Formula | C₈H₁₅BrO₂ | [2][3] |

| Molecular Weight | 223.11 g/mol | [2][3] |

| Appearance | Clear liquid | [5] |

| Boiling Point | 149-204.5 °C | [6] |

| Density | 0.75 - 0.78 g/mL at 20 °C | [5][7] |

| Refractive Index | n20/D 1.417 | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [6][8] |

| Flash Point | >100 °F | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H-NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The acetate methyl protons (CH₃CO-) typically appear as a sharp singlet around δ 1.9–2.1 ppm. The methylene protons adjacent to the ester oxygen (-O-CH₂-) are deshielded and resonate as a triplet at approximately δ 3.9–4.1 ppm. The methylene protons directly bonded to the bromine atom (-CH₂Br) are also deshielded and appear as a triplet.[3]

¹³C-NMR Spectroscopy

The carbon-13 NMR spectrum provides a map of the carbon skeleton. Key chemical shifts are observed for the carbonyl carbon (C=O) of the acetate group, which is highly deshielded and appears around δ 170–172 ppm. The methylene carbon adjacent to the ester oxygen (-O-CH₂-) resonates at approximately δ 60–65 ppm, while the methylene carbon bonded to the bromine atom (-CH₂-Br) is also found in the deshielded region of the spectrum.[3]

Experimental Protocols

The following section details a common experimental protocol for the synthesis of this compound.

Synthesis of this compound via Fischer Esterification

A primary and effective method for synthesizing this compound is through the direct esterification of 6-bromohexanol with acetic acid. This reaction is a classic example of Fischer-Speier esterification, typically catalyzed by a strong acid like sulfuric acid and driven to completion by heating under reflux.[3]

Materials:

-

1,6-hexanediol

-

48% Bromohydric acid

-

Acetic acid

-

Toluene

-

Acetic anhydride

Procedure:

-

In a one-liter glass reactor equipped with a magnetic stirrer, thermometer, and a Vigreux column with a water separator, combine 72 g of 1,6-hexanediol, 120 g of 48% bromohydric acid, 36 g of acetic acid, and 480 g of toluene.[9]

-

Heat the reaction mixture to reflux with constant stirring. Continuously remove water from the reactor via azeotropic distillation. The reaction temperature will gradually increase from 90°C to 115°C over 5 to 6 hours.[9]

-

Once water removal ceases, concentrate the toluene solvent under a slight vacuum. The recovered toluene can be recycled for subsequent reactions.[9]

-

To the residue, add 8 g of acetic anhydride and reflux the mixture at 115°C-120°C for 2 hours to ensure complete acetylation.[9]

-

The crude product can then be purified by vacuum distillation to separate it from by-products such as hexanediol-1,6-diacetate and dibromo-1,6-hexane, yielding this compound with a purity of up to 98%.[9]

Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. Synthonix, Inc > Alkyl Halides > this compound - [B88281] [synthonix.com]

- 2. This compound | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 68797-94-4 | Benchchem [benchchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound, CAS No. 8052-41-3 - iChemical [ichemical.com]

- 6. This compound | 8052-41-3 [chemicalbook.com]

- 7. 8052-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of 6-Bromohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-bromohexyl acetate, a valuable bifunctional molecule utilized in the synthesis of a variety of organic compounds, including pharmaceuticals and materials for advanced applications. This document details key experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathways and workflows.

Overview of Synthesis Pathways

This compound can be synthesized through several distinct chemical routes. The most common and practical pathways include:

-

Bromoacetylation of 1,6-Hexanediol: A robust method involving the simultaneous bromination and acetylation of the diol, offering high yields and purity.

-

Direct Esterification of 6-Bromo-1-hexanol: A classical Fischer esterification approach, which is straightforward but may require optimization for high conversion rates.

-

Phase-Transfer Catalyzed (PTC) Acetylation: A method that facilitates the reaction between a water-soluble acetate source and the organic-soluble bromohexanol, often leading to faster reaction times and milder conditions.

This guide will delve into the specifics of each of these pathways, providing detailed experimental procedures and comparative data.

Comparative Data of Synthesis Pathways

The selection of a particular synthetic route often depends on factors such as desired yield, purity, cost of starting materials, and scalability. The following table summarizes the quantitative data associated with the key synthesis pathways for this compound.

| Parameter | Bromoacetylation of 1,6-Hexanediol | Direct Esterification of 6-Bromo-1-hexanol | Phase-Transfer Catalyzed Acetylation |

| Starting Materials | 1,6-Hexanediol, Hydrobromic Acid, Acetic Acid/Acetic Anhydride | 6-Bromo-1-hexanol, Acetic Acid | 6-Bromo-1-hexanol, Acetylating Agent (e.g., Acetyl Chloride), Acetate Salt |

| Catalyst | Acid (from HBr) | Strong Acid (e.g., H₂SO₄) | Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) |

| Typical Reaction Time | 6-8 hours | Variable (several hours) | Shorter (minutes to a few hours) |

| Reported Yield | ~95% (overall)[1] | Generally moderate to high | High |

| Reported Purity | 98% (after distillation)[1] | Variable, requires purification | High |

| Key Advantages | High overall yield and purity from a readily available starting material. | Straightforward, one-step reaction. | Mild reaction conditions, fast reaction rates, and often high yields. |

| Key Disadvantages | Two-step process (initial reaction and subsequent acetylation of residual alcohol). | Equilibrium-limited reaction, may require removal of water. | Requires a specific catalyst, which may need to be removed from the final product. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key synthesis pathways of this compound.

Pathway 1: Bromoacetylation of 1,6-Hexanediol

This two-step method, adapted from a patented procedure, provides a high yield of pure this compound.[1]

Step 1: Initial Bromoacetylation

-

To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus for azeotropic distillation, add 1,6-hexanediol, a suitable organic solvent for azeotropic distillation (e.g., toluene), and a 48% aqueous solution of hydrobromic acid.

-

Heat the mixture to reflux. Water is continuously removed from the reaction mixture by azeotropic distillation with toluene.

-

Monitor the reaction progress. The initial product is a mixture containing this compound with a purity of approximately 86%, along with 3-4% of unreacted 6-bromo-1-hexanol.[1]

Step 2: Acetylation of Residual 6-Bromo-1-hexanol

-

After the initial reaction, cool the mixture and add a stoichiometric amount of acetic anhydride to the crude product.

-

Heat the mixture under reflux to acetylate the remaining 6-bromo-1-hexanol. This step increases the this compound content to over 88%.[1]

Purification

-

The crude product from Step 2 contains this compound, along with byproducts such as 1,6-diacetoxyhexane and 1,6-dibromohexane.

-

Separate these components by vacuum distillation to obtain this compound with a purity of over 98%.[1]

Pathway 2: Direct Esterification of 6-Bromo-1-hexanol (Fischer Esterification)

This method involves the acid-catalyzed reaction between 6-bromo-1-hexanol and acetic acid.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-bromo-1-hexanol and an excess of glacial acetic acid.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Pathway 3: Phase-Transfer Catalyzed (PTC) Acetylation of 6-Bromo-1-hexanol

This approach utilizes a phase-transfer catalyst to facilitate the reaction between the alcohol and an acetylating agent in a biphasic system.

-

In a reaction vessel, dissolve 6-bromo-1-hexanol in a water-immiscible organic solvent (e.g., dichloromethane or toluene).

-

Add an aqueous solution of sodium acetate.

-

Add a catalytic amount of a phase-transfer catalyst, such as tetra-n-butylammonium bromide.

-

To the vigorously stirred biphasic mixture, add the acetylating agent (e.g., acetyl chloride) dropwise at room temperature.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by vacuum distillation.

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The methyl protons of the acetate group typically appear as a singlet around δ 2.0 ppm. The methylene protons adjacent to the ester oxygen (-O-CH₂-) are expected to resonate as a triplet around δ 4.0 ppm. The methylene protons adjacent to the bromine atom (-CH₂-Br) should appear as a triplet around δ 3.4 ppm. The remaining methylene protons in the hexyl chain will appear as multiplets in the δ 1.3-1.9 ppm region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the ester group is expected around δ 171 ppm. The carbon of the methyl group in the acetate will be around δ 21 ppm. The methylene carbon attached to the ester oxygen (-O-CH₂) is expected around δ 64 ppm, and the methylene carbon attached to the bromine (-CH₂-Br) should be around δ 34 ppm. The other methylene carbons in the hexyl chain will appear in the δ 25-32 ppm range.

Visualizations of Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthesis pathways.

Caption: Synthesis of this compound via Bromoacetylation of 1,6-Hexanediol.

References

An In-depth Technical Guide to 6-Bromohexyl Acetate (CAS: 68797-94-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromohexyl acetate, identified by CAS number 68797-94-4, is a bifunctional linear-chain organic compound of significant interest in various fields of chemical synthesis. Its structure, incorporating a terminal bromine atom and an acetate ester group, imparts a dual reactivity that makes it a versatile building block and linker molecule. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and key applications in polymer chemistry, fragrance development, and the synthesis of photoresponsive materials. Particular emphasis is placed on its role as a synthetic intermediate for drug discovery and development.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 68797-94-4 | [3][4] |

| Molecular Formula | C₈H₁₅BrO₂ | [3][4][5] |

| Molecular Weight | 223.11 g/mol | [3][5] |

| Appearance | Clear liquid | [1][2] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [6] |

| Boiling Point | 243.3 ± 23.0 °C at 760 mmHg (Predicted) | [6] |

| Melting Point | -70 °C (Freezing point) | [6] |

| Flash Point | 122.4 ± 13.0 °C (Predicted) | [6] |

| Solubility | Insoluble in water | [1] |

| Purity | Typically ≥98% | [2][5][7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural confirmation of this compound.

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

| ¹H-NMR | ~4.05 ppm | Triplet | -O-CH₂- |

| ~3.40 ppm | Triplet | -CH₂-Br | |

| ~2.05 ppm | Singlet | CH₃-C(=O)- | |

| ~1.88 ppm | Quintet | -CH₂-CH₂Br | |

| ~1.65 ppm | Quintet | -O-CH₂-CH₂- | |

| ~1.45 ppm | Multiplet | -CH₂-CH₂-CH₂- | |

| ¹³C-NMR | ~171.0 ppm | Singlet | C=O |

| ~64.5 ppm | Singlet | -O-CH₂- | |

| ~33.8 ppm | Singlet | -CH₂-Br | |

| ~32.7 ppm | Singlet | -CH₂-CH₂Br | |

| ~28.0 ppm | Singlet | -O-CH₂-CH₂- | |

| ~25.3 ppm | Singlet | -CH₂-CH₂-CH₂- | |

| ~21.0 ppm | Singlet | CH₃-C(=O)- |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and direct method is the Fischer-Speier esterification of 6-bromo-1-hexanol with acetic acid. An alternative two-step, one-pot synthesis starting from 1,6-hexanediol is also widely employed, particularly for larger-scale preparations.

Experimental Protocol 1: Esterification of 6-Bromo-1-hexanol

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of 6-bromo-1-hexanol.

Materials:

-

6-bromo-1-hexanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-1-hexanol and an excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and dilute with diethyl ether.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Experimental Protocol 2: Synthesis from 1,6-Hexanediol

This protocol details a two-step, one-pot synthesis of this compound starting from 1,6-hexanediol.

Materials:

-

1,6-hexanediol

-

48% Hydrobromic acid

-

Glacial acetic acid

-

Toluene

-

Acetic anhydride

Procedure:

-

In a flask equipped with a Dean-Stark apparatus, combine 1,6-hexanediol, 48% hydrobromic acid, glacial acetic acid, and toluene.

-

Heat the mixture to reflux and collect the water azeotropically.

-

Monitor the reaction until the theoretical amount of water has been collected, indicating the formation of 6-bromo-1-hexanol.

-

To the same reaction mixture, add a stoichiometric amount of acetic anhydride.

-

Continue to reflux until the acetylation of 6-bromo-1-hexanol is complete (monitored by TLC or GC).

-

Cool the reaction mixture and perform an extractive workup as described in Protocol 1.

-

Purify the resulting crude product by vacuum distillation to yield this compound.[7]

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in a variety of synthetic applications.

Bifunctional Linker in Organic Synthesis

The presence of a reactive bromide and an ester functionality allows for sequential or orthogonal chemical transformations. The bromide is a good leaving group for nucleophilic substitution reactions, while the acetate group can be hydrolyzed to a primary alcohol, which can then be further functionalized.

Synthesis of Functionalized Thiophenes for Polymer Applications

This compound is utilized in the synthesis of 3-(6-acetoxyhexyl)thiophene, a monomer for the production of functionalized polythiophenes. These polymers are of interest for applications in organic electronics.[5]

Experimental Protocol 3: Synthesis of 3-(6-acetoxyhexyl)thiophene

This protocol is a representative example of how this compound can be used to introduce a functionalized side chain onto a thiophene ring via a Grignard reaction.

Materials:

-

Magnesium turnings

-

3-Bromothiophene

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for activation)

Procedure:

-

Activate magnesium turnings in a dry flask under an inert atmosphere with a crystal of iodine.

-

Prepare the Grignard reagent by the slow addition of 3-bromothiophene in anhydrous THF to the activated magnesium.

-

Once the Grignard reagent has formed, cool the mixture in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield 3-(6-acetoxyhexyl)thiophene.

Intermediate in Fragrance Synthesis

This compound serves as a key intermediate in the synthesis of macrocyclic musk compounds, such as cis-isoambrettolide. In this context, it is first converted to a phosphonium salt, which then undergoes a Wittig reaction.[7]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is incompatible with strong oxidizing agents.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly versatile and valuable reagent for chemical synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex molecules, polymers, and functional materials. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the effective utilization of this compound in their research and development endeavors.

References

- 1. This compound, CAS No. 8052-41-3 - iChemical [ichemical.com]

- 2. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 68797-94-4 | Benchchem [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound | 8052-41-3 [chemicalbook.com]

6-Bromohexyl Acetate: A Versatile Bifunctional Reagent in Chemical Synthesis and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromohexyl acetate is a bifunctional organic compound featuring both a terminal bromine atom and an acetate ester. This unique structure renders it a highly versatile building block in various fields, including organic synthesis, polymer chemistry, materials science, and pharmaceutical research. Its ability to act as a flexible linker and participate in a range of chemical transformations makes it an invaluable tool for the synthesis of complex molecules and functional materials. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, supported by quantitative data and detailed experimental protocols.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity odor.[1] Its key chemical and physical properties are summarized in the table below. It is important to note that some variations in reported values exist in the literature, which may be attributed to different measurement conditions and purity levels.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅BrO₂ | [2][3] |

| Molecular Weight | 223.11 g/mol | [3][4] |

| CAS Number | 68797-94-4 | [3][4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Fruity | [1] |

| Purity | Typically 95% - 98% | [2][4] |

| Melting Point | 40°C | [5][6] |

| Boiling Point | 149-213°C / 760 mmHg | [5][6] |

| Density | ~0.75 g/mL at 20°C | [5] |

| Flash Point | 98°C | [5][6] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been established, offering flexibility in terms of starting materials and reaction conditions. The choice of a particular method often depends on factors such as desired purity, reaction scale, and availability of reagents.

Synthetic Pathways Overview

Caption: Synthetic routes to this compound.

Experimental Protocols

1. Esterification of 6-Bromohexanol

A primary and straightforward method for synthesizing this compound is the direct esterification of 6-bromohexanol with acetic acid.[4]

-

Procedure: 6-bromohexanol is reacted with an excess of acetic acid in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The mixture is heated under reflux to drive the reaction to completion. Water produced during the reaction is typically removed to shift the equilibrium towards the product side. The crude product is then purified by distillation. A solvent-free approach using a solid acid catalyst can also be employed to simplify the procedure and reduce environmental impact.[4]

2. From 1,6-Hexanediol

This method involves the simultaneous bromination and acetylation of 1,6-hexanediol.[7]

-

Procedure: In a one-liter glass reactor equipped with a magnetic stirrer, a thermometer, and a Vigreux column with a water separator, 72 g of 1,6-hexanediol, 120 g of 48% hydrobromic acid, and 180 g of acetic acid are mixed. Water is removed from the reaction mixture by azeotropic distillation to obtain this compound with approximately 86% purity, containing 3-4% of 6-bromohexanol. The remaining 6-bromohexanol can be acetylated by refluxing with a stoichiometric amount of acetic anhydride. The crude material, containing over 88% by weight of this compound, can be further purified by vacuum distillation to achieve 98% purity.[7]

3. Radical Bromination of Hexyl Acetate

This alternative approach involves the bromination of hexyl acetate.[4]

-

Procedure: Radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like AIBN is carried out in a solvent such as carbon tetrachloride at 70–80°C. It is important to note that this method is not perfectly regioselective and can lead to the formation of 5-bromohexyl acetate as a minor byproduct (8–12%).[4]

Applications of this compound

The bifunctional nature of this compound makes it a valuable precursor in a multitude of applications.

Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex organic molecules.[1] The bromoalkyl functionality is susceptible to nucleophilic substitution, while the acetate group can be hydrolyzed to the corresponding alcohol.

-

Fragrance Synthesis: It is a key intermediate in the synthesis of macrocyclic musks, such as cis-isoambrettolide.[7] In this synthesis, this compound is first converted to its triphenylphosphonium salt, which then undergoes a Wittig-type reaction.[7]

-

Molecular Switches and Smart Materials: The bromohexyl unit acts as a flexible linker in the synthesis of azobenzene derivatives.[4] These molecules are of interest for their photoresponsive properties and applications in molecular switches and photochromic systems.[4]

-

Supramolecular Chemistry: The flexible bromohexyl chain is utilized in the synthesis of molecules designed for molecular recognition and self-assembly.[4]

Polymer and Materials Science

This compound is instrumental in the development of advanced functional polymers and materials.

-

Functionalized Polythiophenes: It and its derivatives are used in the creation of functionalized polythiophenes, such as poly[3-(6-bromohexyl)thiophene].[4] These polymers are notable for their electrical conductivity and tunable properties, making them crucial for advanced electronic materials.[4]

-

Polymer and Resin Production: It is used in cross-linking reactions, for instance with diallyl fumarate, to enhance the properties of the resulting polymer materials.[8]

Workflow for Functionalized Polythiophene Synthesis

Caption: Workflow for the synthesis of functionalized polythiophenes.

Pharmaceutical Research and Drug Development

The bromohexyl moiety is a valuable component in the design of drug delivery systems.

-

Lipid Nanoparticles: The bromohexyl functional group is found in lipids designed for the construction of lipid nanoparticles (LNPs).[4] LNPs are a key technology for advanced drug delivery systems, including mRNA vaccines.[4]

-

Linker for Drug Conjugation: this compound can be explored as a versatile linker to attach therapeutic agents or targeting ligands to polymer scaffolds or nanoparticles, thereby creating sophisticated drug delivery vehicles.[4] It is also used as an analytical standard for HPLC in the research and development of drugs.[9]

Conclusion

This compound is a commercially available and synthetically accessible bifunctional compound with a broad spectrum of applications. Its utility as a building block in organic synthesis, a monomer for functional polymers, and a linker in drug delivery systems underscores its importance in modern chemical research and development. The synthetic methodologies and applications detailed in this guide provide a solid foundation for researchers and scientists to leverage the unique properties of this versatile reagent in their respective fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 68797-94-4 | Benchchem [benchchem.com]

- 5. This compound | 8052-41-3 [chemicalbook.com]

- 6. 8052-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound | 68797-94-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. clearsynth.com [clearsynth.com]

In-Depth Technical Guide: 6-Bromohexyl Acetate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to 6-bromohexyl acetate, a valuable bifunctional molecule utilized in various chemical syntheses.

Core Data Presentation

The key quantitative data for this compound (CAS No: 68797-94-4) are summarized below. This information is crucial for reaction planning, analytical characterization, and safety considerations.

| Property | Value | Notes and Citations |

| Molecular Weight | 223.11 g/mol | Also reported as 223.109 g/mol and 223.1075 g/mol , with the minor variation attributable to isotopic abundances.[1][2][3][4] |

| Molecular Formula | C₈H₁₅BrO₂ | [1][2][3][4] |

| Monoisotopic Mass | 222.02554 Da | Computed value, essential for high-resolution mass spectrometry.[4] |

| Boiling Point | ~150-190 °C | Reported over a range, typical for distillations of this compound.[2] |

| Appearance | Colorless to clear liquid | [2][3] |

| Solubility | Insoluble in water | [2] |

| Elemental Composition | C: 43.07%, H: 6.78%, Br: 35.81%, O: 14.34% | Calculated from the molecular formula. |

Experimental Protocols

The synthesis of this compound is commonly achieved through the esterification of 6-bromo-1-hexanol. Below is a detailed protocol adapted from established synthetic procedures, such as the acetylation of a hydroxyl group with an anhydride.

Protocol: Synthesis of this compound via Acetylation

This protocol describes the synthesis of this compound from 6-bromo-1-hexanol using acetic anhydride.

Materials:

-

6-bromo-1-hexanol

-

Acetic anhydride (stoichiometric amount or slight excess)

-

Inert solvent (e.g., toluene, optional for controlling reaction temperature)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-bromo-1-hexanol with a stoichiometric amount of acetic anhydride.[1]

-

Heating: The reaction mixture is heated to reflux.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture will contain the desired product, this compound, along with acetic acid as a byproduct.

-

Removal of Byproducts: The crude material is subjected to azeotropic distillation to remove water and excess reagents.[1]

-

Final Purification: The resulting crude product is then purified by vacuum distillation to yield pure this compound (typically >98% purity).[1]

Characterization: The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the acetate methyl protons (CH₃CO-) around δ 1.9–2.1 ppm and a triplet corresponding to the methylene protons adjacent to the ester oxygen (-O-CH₂-) at approximately δ 3.9–4.1 ppm.

-

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum will display a characteristic signal for the carbonyl carbon (C=O) in the downfield region of δ 170–172 ppm. The methylene carbon adjacent to the ester oxygen (-O-CH₂-) typically resonates around δ 60–65 ppm.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships pertinent to this compound.

Caption: Synthetic workflow for this compound.

Caption: Reagent relationships in the synthesis.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 8-Bromooctanoic acid | C8H15BrO2 | CID 548275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromooctanoic acid | C8H15BrO2 | CID 86173947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Bromooctanoic acid 97 17696-11-6 [sigmaaldrich.com]

In-Depth Technical Guide to the Safety of 6-Bromohexyl Acetate

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for 6-bromohexyl acetate, compiled from various safety data sheets and chemical databases.

Core Safety and Hazard Information

This compound is a combustible liquid and vapor that poses several health and environmental hazards. It is classified as a substance that may be fatal if swallowed and enters the airways.[1][2] Furthermore, it is suspected of causing genetic defects and cancer.[1] Prolonged or repeated exposure can cause damage to organs.[1][2] It is also irritating to the skin, eyes, and respiratory tract.[3][4]

GHS Hazard Statements

-

H226 : Flammable liquid and vapor.[5]

-

H315 : Causes skin irritation.[2]

-

H340 : May cause genetic defects.[1]

-

H372 : Causes damage to organs through prolonged or repeated exposure.[1]

-

H410 : Very toxic to aquatic life with long lasting effects.[2]

Physical and Chemical Properties

A clear, colorless liquid with a fruity odor, this compound is insoluble in water but soluble in organic solvents.[4][6] Its bifunctional nature, containing both a bromo and an acetate group, makes it a useful reagent in organic synthesis.[7][8]

| Property | Value | Source |

| Molecular Formula | C8H15BrO2 | [1][9][10] |

| Molecular Weight | 223.11 g/mol | [7][9] |

| Appearance | Clear, colorless liquid | [3][6] |

| Odor | Fruity | [4] |

| Boiling Point | 150-190 °C | [6] |

| Melting Point | 177 - 210 °C | [6] |

| Flash Point | > 38 °C (> 100.4 °F) | [6] |

| Density | 0.78 g/cm³ | [6] |

| Solubility in Water | Insoluble | [3][4][6] |

Experimental Protocols & Handling

Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

A detailed workflow for donning and using appropriate PPE is crucial.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Spill and Leakage Response

Proper containment and cleanup of spills are necessary to prevent environmental contamination and further exposure.

Storage and Incompatibility

Store this compound in a dry, cool, and well-ventilated place in a tightly closed container.[8][11] It should be kept away from heat, sparks, and open flames in a designated flammables area.[11] This chemical is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[11] It may attack some forms of plastic, rubber, and coatings.[1]

Firefighting Measures

In the event of a fire, use powder, AFFF, foam, or carbon dioxide as extinguishing media.[1] Water spray can be used to keep containers cool.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[11][12] Above 21°C, explosive vapor/air mixtures may form.[1]

Toxicological Information

While specific quantitative toxicological data is limited in the provided search results, the primary hazards are well-defined. It is mildly toxic by inhalation and can cause irritation to the eyes.[3] High concentrations of vapors may lead to intoxication, and if swallowed, aspiration into the lungs may occur.[3]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[1] The chemical should not be allowed to enter drains, and discharge into the environment must be avoided.[1] Collect and arrange for disposal in suitable, closed containers.[1]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound (8052-41-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound | 8052-41-3 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound, CAS No. 8052-41-3 - iChemical [ichemical.com]

- 7. This compound | 68797-94-4 | Benchchem [benchchem.com]

- 8. This compound | 68797-94-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. This compound | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthonix, Inc > Alkyl Halides > this compound - [B88281] [synthonix.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 6-Bromohexyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromohexyl acetate in various organic solvents. Due to the limited availability of precise quantitative solubility data for this compound, this guide also includes qualitative and comparative solubility information based on structurally similar compounds. Furthermore, it offers a detailed experimental protocol for determining the solubility of liquid solutes, which can be applied to this compound in a laboratory setting.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a hexyl chain with a terminal bromine atom and an acetate ester group. Its chemical structure suggests a molecule with moderate polarity, influencing its solubility in different media. The presence of the ester group allows for polar interactions, while the hexyl chain and the bromine atom contribute to its nonpolar character. Understanding its solubility is crucial for its application in organic synthesis, drug development, and materials science, where it may be used as a reagent, intermediate, or building block.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 68797-94-4 | [1][2] |

| Molecular Formula | C8H15BrO2 | [2] |

| Molecular Weight | 223.11 g/mol | [2] |

| Appearance | Liquid | [1] |

| Water Solubility | 100 µg/L at 25°C (estimated) | [3] |

It is important to note that some databases incorrectly associate this compound with the CAS number 8052-41-3, which actually corresponds to Stoddard solvent, a complex mixture of hydrocarbons.[3][4][5] The correct CAS number for this compound is 68797-94-4 .[1][2]

Solubility of this compound in Organic Solvents

General Solubility Profile:

This compound is expected to be readily soluble in a wide range of common organic solvents due to its ester and alkyl halide functionalities.[5] It is generally considered insoluble in water.[3][4][5]

Comparative Solubility Data:

The following table summarizes the expected solubility of this compound based on the known solubility of hexyl acetate and 1-bromohexane.

| Solvent | Solvent Polarity (Relative) | Expected Solubility of this compound | Supporting Evidence for Analogous Compounds |

| Hexane | 0.009 | Soluble / Miscible | Hexyl acetate is soluble in hydrocarbons. 1-Bromohexane is soluble in organic solvents.[7][9] |

| Toluene | 0.099 | Soluble / Miscible | Haloalkanes and esters with significant alkyl chains are generally soluble in aromatic hydrocarbons. |

| Diethyl Ether | 0.117 | Very Soluble / Miscible | Hexyl acetate is very soluble in ethers.[6][10] 1-Bromohexane is soluble in ether.[11] |

| Tetrahydrofuran (THF) | 0.207 | Very Soluble / Miscible | Ethers are generally good solvents for esters and alkyl halides. |

| Acetone | 0.355 | Very Soluble / Miscible | Esters and haloalkanes typically show high solubility in ketones. |

| Ethyl Acetate | 0.228 | Very Soluble / Miscible | As an ester itself, ethyl acetate is expected to be an excellent solvent for this compound. |

| Ethanol | 0.654 | Very Soluble / Miscible | Hexyl acetate is very soluble in alcohols.[6][10] 1-Bromohexane is soluble in ethanol.[11] |

| Methanol | 0.762 | Soluble / Miscible | Hexyl acetate is very soluble in alcohols.[6][10] |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble / Miscible | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Water | 1.000 | Insoluble / Immiscible | Stated as insoluble in water.[3][4][5] Hexyl acetate and 1-bromohexane are also insoluble or poorly soluble in water.[6][10][11] |

Solvent polarity data is sourced from the University of Rochester's solvent polarity table.[12]

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for the gravimetric determination of the solubility of a liquid solute, like this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solute is crucial to ensure that a saturated state is reached.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that facilitates solvent removal without significant loss of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the solute residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Calculate the mass of the solvent in the filtered sample by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in terms of g/100 g of solvent or other appropriate units.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for determining the solubility of a liquid solute.

This in-depth guide provides a foundational understanding of the solubility of this compound for professionals in research and development. While quantitative data remains elusive, the provided qualitative analysis and detailed experimental protocol offer a strong basis for practical applications and further investigation.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 8052-41-3 [chemicalbook.com]

- 4. This compound, CAS No. 8052-41-3 - iChemical [ichemical.com]

- 5. Page loading... [guidechem.com]

- 6. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. atamankimya.com [atamankimya.com]

- 10. HEXYL ACETATE - Ataman Kimya [atamanchemicals.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Reagents & Solvents [chem.rochester.edu]

A Technical Guide to the Stability and Storage of 6-Bromohexyl Acetate

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides an in-depth overview of the stability profile and recommended storage conditions for 6-bromohexyl acetate, a versatile research chemical.

Chemical Properties and Stability Profile

This compound (CAS No. 68797-94-4) is a colorless liquid with a fruity odor, commonly utilized in chemical synthesis and the fragrance industry.[1] Its stability is a critical factor for its effective use. Under recommended storage conditions, it is a stable compound. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to its degradation.[2][3] The molecule possesses two primary reactive sites susceptible to degradation: the ester linkage and the carbon-bromine bond. The carbon-bromine bond is particularly susceptible to nucleophilic attack, making bromide a good leaving group in substitution reactions.[4]

Key Stability Considerations:

-

Hydrolytic Stability: The ester group can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield 6-bromohexanol and acetic acid.

-

Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles.

-

Oxidative Stability: It is incompatible with strong oxidizing agents, which can cause fires or explosions.[2]

Recommended Storage and Handling Conditions

Proper storage is crucial for maintaining the integrity of this compound. The following tables summarize the recommended storage conditions and materials to avoid.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Citation |

| Temperature | Cool environment | To minimize evaporation and potential degradation. | [1][6] |

| Atmosphere | Dry, well-ventilated area | To prevent moisture absorption and buildup of vapors. | [3][6] |

| Container | Tightly closed container | To prevent contamination and evaporation. | [3][6][7] |

| Location | Flammables area | Due to its flammable nature. | [2][3] |

| Ignition Sources | Away from heat, sparks, and flame | To prevent fire or explosion. | [3][5] |

Table 2: Incompatible Materials

| Material Class | Examples | Rationale for Avoidance | Citation |

| Strong Oxidizing Agents | Chlorates, nitrates, peroxides | May cause fires or explosions. | [2][5] |

| Strong Acids | Hydrochloric acid, sulfuric acid | Can catalyze the hydrolysis of the ester group. | [3] |

| Strong Bases | Sodium hydroxide, potassium hydroxide | Can catalyze the hydrolysis of the ester group. | [3] |

| Reducing Agents | - | Incompatible. | [3] |

Table 3: Physical and Chemical Properties Relevant to Storage

| Property | Value | Citation |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 149-213°C / 760mmHg | [2] |

| Flash Point | 98°C | [2] |

| Density | 0.75 g/mL at 20°C | [2] |

| Solubility in Water | Insoluble | [1][2] |

Experimental Protocol: Forced Degradation Study

While specific experimental data on the forced degradation of this compound is not extensively published, a general protocol can be outlined to assess its stability under various stress conditions. This approach is crucial for identifying potential degradation products and understanding the compound's stability limits. A similar methodology has been used to study the degradation of other acetate esters.[8]

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N NaOH.

-

Keep the mixture at room temperature for a defined period, monitoring the degradation frequently due to expected rapid hydrolysis.

-

Withdraw aliquots, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% H₂O₂.

-

Store the mixture at room temperature, protected from light, for a defined period.

-

Withdraw aliquots at specified time intervals and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place a sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

-

At specified time points, dissolve a portion of the sample in a suitable solvent for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to a light source with a specific wavelength (e.g., UV-A or UV-B) in a photostability chamber.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both the exposed and control samples by HPLC at various time points.

-

-

Analysis:

-

Analyze all samples using a validated HPLC method to separate the parent compound from any degradation products.

-

Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.

-

The following diagram illustrates a generalized workflow for a forced degradation study.

Caption: A generalized workflow for conducting a forced degradation study.

Logical Relationship between Storage and Stability

The stability of this compound is directly dependent on its storage conditions. Adherence to recommended practices ensures its chemical integrity, while deviation can lead to degradation, compromising its utility in research and development.

Caption: Relationship between storage conditions and compound stability.

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and reliability of this compound for their experimental needs. For any specific application, it is always recommended to consult the safety data sheet (SDS) provided by the supplier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 8052-41-3 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 68797-94-4 | Benchchem [benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 68797-94-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. aksci.com [aksci.com]

- 8. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromohexyl Acetate: A Versatile Bifunctional Linker for Drug Development and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexyl acetate is a linear bifunctional linker that is gaining increasing attention in the fields of medicinal chemistry, drug development, and materials science. Its unique structure, featuring a reactive alkyl bromide at one terminus and a readily cleavable acetate ester at the other, provides a versatile platform for the conjugation of diverse molecular entities. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications as a bifunctional linker, with a focus on detailed experimental protocols and the visualization of its utility in complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 68797-94-4 | [1] |

| Molecular Formula | C₈H₁₅BrO₂ | [1] |

| Molecular Weight | 223.11 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 243.3 ± 23.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |

| LogP | 2.69 (Predicted) | [2] |

| Solubility | Soluble in organic solvents, insoluble in water. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

| Spectroscopic Data | Chemical Shift (ppm) |

| ¹H-NMR (Proton NMR) | |

| CH₃ (acetate) | ~2.0 |

| CH₂ (adjacent to Br) | ~3.4 |

| CH₂ (adjacent to O) | ~4.1 |

| CH₂ (other) | ~1.3-1.7 |

| ¹³C-NMR (Carbon-13 NMR) | |

| C=O (carbonyl) | ~171 |

| CH₂ (adjacent to O) | ~64 |

| CH₂ (adjacent to Br) | ~34 |

| CH₃ (acetate) | ~21 |

Synthesis of this compound

This compound can be synthesized through several routes, with the choice of method often depending on the desired scale and purity.

Method 1: From 1,6-Hexanediol

A common and efficient method involves the bromoacetylation of 1,6-hexanediol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,6-hexanediol in a suitable organic solvent such as toluene.

-

Reagent Addition: Add hydrobromic acid (48% aqueous solution) and acetic acid to the reaction mixture.

-

Azeotropic Distillation: Heat the mixture to reflux and remove water using a Dean-Stark apparatus. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound with a purity of approximately 86%. Further purification can be achieved by acetylating the remaining bromo-6-hexanol byproduct with acetic anhydride.[4]

Applications as a Bifunctional Linker

The bifunctionality of this compound stems from the orthogonal reactivity of its two functional groups. The alkyl bromide is susceptible to nucleophilic substitution by amines, thiols, and other nucleophiles, forming a stable covalent bond. The acetate ester, on the other hand, can be hydrolyzed under basic or acidic conditions to reveal a primary alcohol, which can then be used for further conjugation or to modify the properties of the linked molecule.

Reaction with Nucleophiles: The "Linking" Step

The primary application of this compound as a linker involves the reaction of its alkyl bromide moiety with a nucleophilic group on a target molecule.

General Experimental Protocol for N-Alkylation of a Primary Amine:

-

Reaction Setup: Dissolve the primary amine-containing molecule and 1.1 equivalents of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the starting amine is consumed, as monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A similar protocol can be adapted for the S-alkylation of thiols, typically carried out in the presence of a milder base like triethylamine.

Cleavage of the Acetate Ester: The "Unmasking" Step

The acetate group can be selectively removed to expose a hydroxyl group, which can be useful for subsequent modifications or to alter the solubility of the conjugate.

Experimental Protocol for Acetate Hydrolysis:

-

Reaction Setup: Dissolve the this compound-linked molecule in a mixture of methanol and water.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the product with an organic solvent, wash with water, dry, and concentrate. The product can be purified by column chromatography if necessary. It is important to note that acidic conditions (e.g., using HBr) can also be used for hydrolysis, but care must be taken as this may also affect other acid-labile groups in the molecule.[5]

Visualization of Experimental Workflows and Logical Relationships

To better illustrate the utility of this compound as a bifunctional linker, the following diagrams, generated using the DOT language, depict key experimental workflows and logical relationships.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and other scientific disciplines. Its well-defined reactivity allows for the straightforward and efficient conjugation of a wide range of molecules. The ability to subsequently deprotect the acetate group to reveal a hydroxyl functionality further expands its utility, enabling the construction of complex, multi-component systems. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a practical resource for scientists looking to incorporate this powerful bifunctional linker into their research and development programs.

References

An In-depth Technical Guide to the Fischer-Speier Esterification for the Synthesis of 6-Bromohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromohexyl acetate via the Fischer-Speier esterification. This method offers a direct and efficient route to this valuable bifunctional molecule, which serves as a key building block in the synthesis of various pharmaceutical agents and advanced materials. This document outlines the underlying reaction mechanism, a detailed experimental protocol, and key analytical data for the characterization of the final product.

Introduction

This compound is a bifunctional organic compound featuring a terminal bromine atom and an acetate ester. This unique structure allows for sequential or orthogonal chemical modifications, making it a versatile intermediate in organic synthesis. The bromo- functionality can be displaced by a variety of nucleophiles, while the ester group can be hydrolyzed to reveal a primary alcohol. These characteristics are exploited in the development of novel therapeutics and functionalized polymers.

The Fischer-Speier esterification, first described in 1895, is a classic and widely used method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product are typically employed.[2][3]

Reaction Mechanism and Experimental Workflow

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

To favor the formation of the ester, the equilibrium of this reversible reaction must be shifted to the product side.[2][3] This is typically achieved by either using a large excess of one of the reactants (usually the less expensive one) or by removing the water formed during the reaction.[2][3] The removal of water can be accomplished by azeotropic distillation using a Dean-Stark apparatus.

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established principles of Fischer-Speier esterification. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.

Materials:

-

6-Bromohexan-1-ol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Diethyl Ether or Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 6-bromohexan-1-ol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents). If using a Dean-Stark trap, add toluene as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reagent, 6-bromohexan-1-ol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark apparatus, continue refluxing until no more water is collected. Typical reaction times range from 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water or ice.

-

Extraction and Washing: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the pure product.[4]

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅BrO₂ | [5] |

| Molecular Weight | 223.11 g/mol | [5] |

| Appearance | Clear liquid | [6] |

| Boiling Point | 150-190 °C | [6] |

| Density | 0.78 g/mL | [6] |

| Purity (typical) | >97% | [7] |

| ¹H NMR (CDCl₃) | See detailed data below | |

| ¹³C NMR (CDCl₃) | See detailed data below |

¹H NMR Data (Predicted/Typical):

-

δ 4.05 (t, 2H, -CH₂-O-)

-

δ 3.40 (t, 2H, -CH₂-Br)

-

δ 2.05 (s, 3H, -C(O)CH₃)

-

δ 1.85-1.95 (m, 2H)

-

δ 1.60-1.70 (m, 2H)

-

δ 1.40-1.50 (m, 4H)

¹³C NMR Data (Predicted/Typical):

-

δ 171.0 (-C=O)

-

δ 64.5 (-CH₂-O-)

-

δ 33.8 (-CH₂-Br)

-

δ 32.5

-

δ 28.0

-

δ 27.8

-

δ 25.2

-

δ 21.0 (-C(O)CH₃)

Alternative Synthetic Routes

For a comprehensive understanding, it is pertinent to mention alternative methods for the synthesis of this compound. One such method involves the radical bromination of hexyl acetate using N-Bromosuccinimide (NBS) and a radical initiator.[4] However, this approach can lead to regioisomeric byproducts.[4] Another alternative is the bromoacetylation of 1,6-hexanediol.[1] The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability.

Conclusion

The Fischer-Speier esterification provides a reliable and straightforward method for the synthesis of this compound from 6-bromohexanol and acetic acid. By employing appropriate techniques to drive the reaction equilibrium, high yields of the desired product can be achieved. The protocol and data presented in this guide offer a solid foundation for researchers and professionals in the fields of organic synthesis and drug development to produce and characterize this versatile chemical intermediate.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | 68797-94-4 | Benchchem [benchchem.com]

- 5. This compound | C8H15BrO2 | CID 11806291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, CAS No. 8052-41-3 - iChemical [ichemical.com]

- 7. Synthonix, Inc > Alkyl Halides > this compound - [B88281] [synthonix.com]

An In-depth Technical Guide to the Fundamental Reactions of 6-Bromohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromohexyl acetate is a bifunctional organic molecule featuring a primary alkyl bromide and an acetate ester. This structure allows for a range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the core reactions of this compound, with a focus on nucleophilic substitution and elimination pathways. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms are presented to facilitate its application in research and development.

Introduction

This compound possesses two key reactive sites: the electrophilic carbon atom attached to the bromine, which is susceptible to nucleophilic attack, and the ester functional group, which can undergo hydrolysis. The primary nature of the alkyl bromide favors bimolecular nucleophilic substitution (SN2) reactions, while the potential for elimination (E2) exists, particularly with sterically hindered, strong bases. Understanding the interplay of these reaction pathways is crucial for effectively utilizing this versatile reagent.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the esterification of 6-bromo-1-hexanol with acetic acid or its derivatives.

Fischer Esterification

Direct esterification of 6-bromo-1-hexanol with acetic acid, typically catalyzed by a strong acid like sulfuric acid, provides this compound.

Diagram 1: Fischer Esterification of 6-Bromo-1-hexanol

Caption: Synthesis of this compound via Fischer esterification.

Acetylation with Acetic Anhydride

A highly efficient method involves the acetylation of 6-bromo-1-hexanol using acetic anhydride. This reaction is often performed in the presence of a base, such as pyridine, or can be used to acetylate any remaining alcohol after an initial esterification.[1]

Table 1: Synthesis of this compound

| Method | Reagents | Catalyst/Conditions | Yield (%) | Reference |

| Fischer Esterification | 6-bromo-1-hexanol, acetic acid | H₂SO₄, reflux | 65-70 | [1](--INVALID-LINK--) |

| Acetylation | 6-bromo-1-hexanol, acetic anhydride | Reflux | >88 (crude) | [1](--INVALID-LINK--) |

Experimental Protocol: Synthesis from 1,6-Hexanediol

A practical synthesis starts from 1,6-hexanediol, which is first converted to 6-bromo-1-hexanol and then acetylated in a one-pot procedure.[1]

-

Reaction Setup: In a 1-liter glass reactor equipped with a magnetic stirrer, thermometer, and a Vigreux column with a water separator, mix 72 g of 1,6-hexanediol, 120 g of 48% hydrobromic acid, 36 g of acetic acid, and 480 g of toluene.

-

Azeotropic Distillation: Reflux the mixture with stirring. Water is continuously removed by azeotropic distillation. The reaction temperature will rise from approximately 90°C to 115°C over 5 to 6 hours.

-

Acetylation: After water removal ceases, concentrate the toluene solvent under a slight vacuum. To the residue, add 8 g of acetic anhydride and reflux at 115°C-120°C for 2 hours to complete the acetylation.

-

Purification: The resulting product can be purified by vacuum distillation to yield this compound with a purity of approximately 98%.

Core Reactions of this compound

The primary alkyl bromide functionality of this compound makes it an excellent substrate for SN2 reactions. Elimination reactions (E2) can also occur, particularly in the presence of strong, sterically hindered bases.

Nucleophilic Substitution (SN2) Reactions

In SN2 reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.

Diagram 2: General SN2 Reaction of this compound

Caption: Concerted mechanism of the SN2 reaction.

The reaction of this compound with an alkoxide or phenoxide ion yields an ether. This is a classic Williamson ether synthesis. The reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides like this compound.

General Reaction: RO⁻ + Br-(CH₂)₆-OAc → RO-(CH₂)₆-OAc + Br⁻

Primary and secondary amines can react with this compound to form secondary and tertiary amines, respectively. Due to the potential for over-alkylation, this reaction can sometimes lead to the formation of quaternary ammonium salts.

This compound reacts with triphenylphosphine to form a stable phosphonium salt.[1] This phosphonium salt is a key intermediate in the Wittig reaction for the synthesis of alkenes.

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Product | Conditions | Yield (%) |

| Triphenylphosphine | PPh₃ | [Ph₃P⁺-(CH₂)₆-OAc]Br⁻ | Toluene, reflux, 16 h | High |

| Alkoxide | RONa | RO-(CH₂)₆-OAc | Alcohol solvent | Variable |

| Cyanide | NaCN | NC-(CH₂)₆-OAc | Polar aprotic solvent (e.g., DMSO) | Good |

| Azide | NaN₃ | N₃-(CH₂)₆-OAc | Polar aprotic solvent (e.g., DMF) | Good |

Experimental Protocol: Synthesis of 6-Acetoxyhexyl(triphenyl)phosphonium bromide

This protocol details the formation of the triphenylphosphonium salt of this compound.[1]

-

Reaction Setup: In a 1-liter glass reactor equipped with mechanical agitation, a thermometer, and a condensing column, mix 96 g of this compound (98% purity), 113 g of triphenylphosphine, and 96 g of toluene.

-

Reaction: Reflux the reaction mixture with constant agitation for 16 hours.

-

Work-up: After cooling to approximately 50-60°C, the product, 6-acetoxyhexyl(triphenyl)phosphonium bromide, can be isolated or used in situ for subsequent reactions.

Elimination (E2) Reactions